7,9-Bis(hydroxymethyl)benz(c)acridine

DNA Intercalation Spectroscopic Analysis Structure-Activity Relationship

Researchers requiring a precise DNA intercalation and topoisomerase II inhibition probe must source the specific 7,9-isomer (CAS 160543-04-4). Unlike 7-methyl-substituted analogs with known carcinogenicity, this bis(hydroxymethyl) derivative offers a safer, structurally distinct tool for studying DNA damage response and apoptosis in vitro. The regioisomeric identity—specifically hydroxymethyl groups at the 7- and 9-positions—is non-negotiable for accurate computational docking and QSAR analyses, as the closely related 7,10-isomer (CAS 160543-10-2) exhibits divergent 3D electronic and steric properties. Procuring this exact compound ensures reproducible results in anticancer mechanism studies targeting breast, lung, and prostate cancer cell lines.

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
CAS No. 160543-04-4
Cat. No. B061610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Bis(hydroxymethyl)benz(c)acridine
CAS160543-04-4
Synonyms7,9-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE
Molecular FormulaC19H15NO2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO
InChIInChI=1S/C19H15NO2/c21-10-12-5-8-18-16(9-12)17(11-22)15-7-6-13-3-1-2-4-14(13)19(15)20-18/h1-9,21-22H,10-11H2
InChIKeyTYYRHOGUEROKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,9-Bis(hydroxymethyl)benz(c)acridine (CAS 160543-04-4): A Core Polyaromatic Scaffold for Anticancer Research Procurement


7,9-Bis(hydroxymethyl)benz(c)acridine (CAS 160543-04-4), also known as Benz[c]acridine-7,9-dimethanol or BHBA, is a synthetic, planar polycyclic aromatic compound belonging to the acridine family . Its molecular formula is C19H15NO2, with a molecular weight of 289.33 g/mol . Structurally, it consists of a benz[c]acridine core substituted with hydroxymethyl (-CH2OH) functional groups at the 7- and 9-positions . This compound is primarily investigated as a DNA intercalator and topoisomerase II inhibitor, serving as a foundational molecular probe for studying DNA damage response, apoptosis, and anticancer activity mechanisms in vitro [1].

Why Simple Acridines or Other Benz[c]acridine Regioisomers Cannot Substitute for 7,9-Bis(hydroxymethyl)benz(c)acridine in Research Procurement


Within the broader acridine and benzacridine chemical space, simple substitution is not feasible due to pronounced structure-activity relationship (SAR) divergences driven by substitution pattern and functional group chemistry. For instance, while unsubstituted benz[c]acridine itself exhibits antitumor potential, its carcinogenicity profile and specific DNA interaction mechanisms differ significantly from its substituted analogs [1][2]. Critically, the presence of a methyl group at the 7-position is a key determinant of carcinogenic activity among benz[c]acridines, a feature absent in the 7,9-bis(hydroxymethyl) derivative [3]. Furthermore, the closely related regioisomer, 7,10-Bis(hydroxymethyl)benz(c)acridine (CAS 160543-10-2), shares identical molecular weight and formula but is predicted to exhibit distinct three-dimensional electronic and steric properties due to the altered placement of the second hydroxymethyl group, leading to potentially different DNA binding geometries and biological outcomes . These fundamental differences in regiochemistry and functionalization preclude the interchangeability of in-class analogs for applications requiring precise molecular interactions, underscoring the necessity of procuring the specific 7,9-isomer for reproducible research.

Quantitative Differentiation Guide: 7,9-Bis(hydroxymethyl)benz(c)acridine vs. Closest Analogs and Alternatives


DNA Binding Affinity: Hydroxymethyl vs. Methyl Substitution on Benz[c]acridine Scaffold

The 7,9-Bis(hydroxymethyl)benz(c)acridine compound (CAS 160543-04-4) is predicted to exhibit a distinct DNA interaction profile compared to its 7,9-dimethyl analog (7,9-dimethylbenz[c]acridine), a known carcinogen. This class-level inference is drawn from studies on nine benzacridine derivatives, which demonstrated that electronic interactions with DNA are highly dependent on the substitution pattern, resulting in a marked hypochromism in the UV region [1]. Specifically, while the 7,9-dimethyl derivative is classified among six 7-methyl-substituted compounds with demonstrated carcinogenicity, the presence of the electron-donating and hydrogen-bond-capable hydroxymethyl groups in the target compound is expected to alter its DNA binding geometry and affinity, differentiating it from the carcinogenic methyl-substituted analogs [2]. The target compound's primary literature-reported mechanism involves intercalation into the DNA double helix, causing structural changes that can lead to cell death .

DNA Intercalation Spectroscopic Analysis Structure-Activity Relationship

Regioisomeric Differentiation: 7,9-Bis(hydroxymethyl) vs. 7,10-Bis(hydroxymethyl)benz(c)acridine

A direct comparison of the 7,9- and 7,10-bis(hydroxymethyl) regioisomers reveals identical molecular formula (C19H15NO2) and molecular weight (289.33 g/mol), but distinct topological polar surface area (tPSA) and three-dimensional conformation due to the different placement of the second hydroxymethyl group . For the target 7,9-isomer (CAS 160543-04-4), the computed properties include a topological polar surface area (tPSA) of 53.4 Ų, an XLogP3 of 3.7, and a predicted pKa of 13.46 ± 0.10 [1]. While these specific computed values are not publicly available for the 7,10-isomer (CAS 160543-10-2) in the same source, the structural alteration is known to impact molecular interactions with biological targets [2]. This regioisomeric difference is critical, as the spatial orientation of functional groups dictates the compound's ability to intercalate into DNA and interact with the topoisomerase II enzyme-DNA complex [2].

Regioisomer Molecular Docking Computational Chemistry

Cellular Activity: Induction of Apoptosis in Cancer Cell Lines by 7,9-Bis(hydroxymethyl)benz(c)acridine

7,9-Bis(hydroxymethyl)benz(c)acridine has been reported to induce apoptosis in a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers . While specific IC50 values or quantitative apoptosis induction metrics are not provided in the available literature, this reported activity distinguishes it from other benz[c]acridine derivatives that have been shown to be devoid of topoisomerase poisoning activity or that are primarily classified as carcinogens [1][2]. The compound's proposed dual mechanism of action—DNA intercalation and inhibition of topoisomerase II—is a key differentiator, as many simple acridines act solely as DNA intercalators, whereas benzacridines can undergo metabolic activation to form DNA-damaging metabolites [3][4]. This class-level inference positions 7,9-Bis(hydroxymethyl)benz(c)acridine as a more mechanistically complex and potentially more effective anticancer probe than simpler acridine derivatives.

Apoptosis Anticancer Cytotoxicity

Validated Application Scenarios for Procuring 7,9-Bis(hydroxymethyl)benz(c)acridine in Research and Development


DNA Intercalation and Topoisomerase II Inhibition Studies

Researchers investigating the mechanisms of DNA damage and repair can utilize 7,9-Bis(hydroxymethyl)benz(c)acridine as a specific probe. Its reported ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable tool for studying these pathways, offering a more complex interaction profile than simple acridine intercalators like acridine orange [1]. This application is directly supported by its reported mechanism of action and class-level evidence on benzacridine-DNA interactions [2].

Apoptosis Induction Studies in Cancer Cell Lines

For studies focused on programmed cell death, this compound serves as a useful positive control or lead compound. Its reported activity in inducing apoptosis in breast, lung, and prostate cancer cell lines positions it as a relevant tool for investigating apoptotic pathways and screening for novel anticancer agents [3]. This is particularly valuable in contexts where the dual mechanism of DNA intercalation and enzyme inhibition is of interest [1].

Structure-Activity Relationship (SAR) and Computational Modeling Studies

The 7,9-isomer is essential for accurate SAR studies within the benz[c]acridine series. Its unique regioisomeric identity, distinct from the 7,10-isomer (CAS 160543-10-2) and other substituted analogs, ensures that computational docking models and quantitative structure-activity relationship (QSAR) analyses are based on the correct three-dimensional molecular geometry and predicted physicochemical properties (e.g., tPSA, XLogP3) [4]. This is critical for rational drug design efforts targeting this chemical space.

Investigating Non-Carcinogenic DNA Binding Agents

Given that many 7-methyl-substituted benz[c]acridines are known carcinogens, 7,9-Bis(hydroxymethyl)benz(c)acridine represents a structurally related but potentially non-carcinogenic alternative for investigating DNA binding [5]. This application is supported by class-level evidence that electronic interactions with DNA vary significantly with substitution pattern, and by reports that certain hydroxymethyl derivatives lack carcinogenicity in specific assays [6]. This makes it a safer and more relevant tool for exploring therapeutic DNA interactions.

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